2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine
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Overview
Description
2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an octahydropyrrolo[3,4-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyridine Ring: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.
Construction of the Octahydropyrrolo[3,4-c]pyrrole Core: This involves cyclization reactions under specific conditions, often using catalysts to facilitate the formation of the desired ring structure.
Coupling Reactions: The pyridine and octahydropyrrolo[3,4-c]pyrrole units are coupled together using reagents such as coupling agents and bases to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridine-2-carboxylic acid: Used in the synthesis of β-secretase inhibitors.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated building block used in various chemical syntheses.
4-Amino-2-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with different functional groups.
Uniqueness
2-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}indolizine stands out due to its complex structure, which combines multiple ring systems and a trifluoromethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19F3N4O |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
indolizin-2-yl-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C21H19F3N4O/c22-21(23,24)17-4-5-19(25-8-17)27-10-15-12-28(13-16(15)11-27)20(29)14-7-18-3-1-2-6-26(18)9-14/h1-9,15-16H,10-13H2 |
InChI Key |
CSLPYNVCJSCHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C(=O)C4=CN5C=CC=CC5=C4 |
Origin of Product |
United States |
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